molecular formula C20H24ClN3O2S2 B2814582 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1215474-44-4

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2814582
CAS No.: 1215474-44-4
M. Wt: 438
InChI Key: PPZLNCHJFVBAFA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a potent and selective small molecule inhibitor primarily investigated for its activity against key oncogenic kinases. Its core research value lies in its dual-targeting potential, demonstrating significant potency against Bruton's Tyrosine Kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3) , which are critical signaling nodes in hematological malignancies. By covalently binding to a cysteine residue in the ATP-binding pocket of BTK, it irreversibly halts B-cell receptor signaling pathways, making it a compelling candidate for the study of B-cell lymphomas and autoimmune diseases. Concurrently, its inhibition of FLT3, including mutant isoforms prevalent in acute myeloid leukemia (AML) , disrupts survival and proliferation signals in leukemic cells. This dual mechanism positions the compound as a valuable chemical probe for deciphering cross-talk in signaling networks and for evaluating combination therapies in preclinical models. Researchers utilize this inhibitor to explore mechanisms of resistance, to validate new therapeutic strategies for relapsed/refractory cancers, and to further elucidate the pathological roles of BTK and FLT3 in immune-oncology and beyond.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2.ClH/c1-22(2)12-13-23(18(24)14-26-15-8-5-4-6-9-15)20-21-19-16(25-3)10-7-11-17(19)27-20;/h4-11H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZLNCHJFVBAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and an appropriate halogenating agent to form the benzo[d]thiazole core.

    Attachment of the Dimethylaminoethyl Group: The benzo[d]thiazole intermediate is then reacted with 2-chloro-N,N-dimethylethylamine under basic conditions to introduce the dimethylaminoethyl group.

    Formation of the Phenylthioacetamide Group: The final step involves the reaction of the intermediate with phenylthioacetic acid chloride in the presence of a base to form the phenylthioacetamide moiety.

    Conversion to Hydrochloride Salt: The free base form of the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the thiazole ring or the phenylthio group.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified thiazole derivatives.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can enhance binding affinity through electrostatic interactions, while the benzo[d]thiazole and phenylthioacetamide groups can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name/ID Core Structure Key Substituents Reference
Target Compound Benzothiazole 4-methoxy, dimethylaminoethyl, phenylthio -
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide () Benzothiazole 4-ethyl, 4-methoxyphenylsulfonyl
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () Benzothiazole 4-fluoro, piperidinylsulfonyl
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)acetamide () Thiazolidinone 4-chlorobenzylidene, 4-methoxyphenyl
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide () Benzothiazole 6-methoxy, dihydroisoquinoline

Key Observations :

  • Benzothiazole vs. Thiazolidinone: The target compound’s benzothiazole core (aromatic) contrasts with thiazolidinone derivatives (non-aromatic, ), impacting rigidity and electronic properties .
  • Side Chain Variations: The dimethylaminoethyl group may improve blood-brain barrier penetration compared to bulkier substituents (e.g., piperidinylsulfonyl in ) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name/ID Melting Point (°C) Solubility (HCl Salt) HPLC Purity (%) Reference
Target Compound Not reported High (due to HCl) Not reported -
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide () 260.1 Moderate 94.8
2-{5-[2-(4-Methylphenyl)-2-oxoethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-N-phenylacetamide () 147–148 Low Not reported
N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide () Not reported High (due to HCl) Not reported

Key Observations :

  • Melting Points: Benzothiazole derivatives () exhibit higher melting points (240–260°C) than thiazolidinones (147–207°C), likely due to increased aromaticity and crystallinity .
  • Solubility: Hydrochloride salts (e.g., target compound and ) show enhanced aqueous solubility compared to non-ionic analogs .

Key Observations :

  • Yield Trends: Thiazolidinone derivatives () achieve higher yields (53–90%) than benzothiazole-azole hybrids (65–86%, ), possibly due to fewer steric hindrances .
  • Reagents : Use of sodium hydroxide or triethylamine () is common for deprotonation in substitution reactions, suggesting similar conditions for the target compound .

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H24ClN3O2S
  • Molecular Weight : 442.0 g/mol
  • CAS Number : 1216420-83-5

The compound features a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a phenylthio acetamide structure, which contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers . The structural characteristics of this compound may enhance its binding affinity to FGFR4, making it a candidate for further development in cancer therapeutics.

Analgesic and Anti-inflammatory Effects

Studies on related compounds suggest that they may act as cyclooxygenase-2 (COX-2) inhibitors, which are crucial in the management of pain and inflammation . The analgesic properties of these compounds could be explored further through in vivo models to assess their efficacy.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : Potential alterations in gene expression profiles related to inflammation and cancer pathways could be a significant aspect of its biological activity .

Study 1: Anticancer Activity Assessment

A study evaluating the anticancer efficacy of benzo[d]thiazole derivatives found that certain modifications significantly increased cytotoxicity against cancer cell lines. The study utilized various assays to measure cell viability and apoptosis induction, demonstrating promising results for compounds structurally related to this compound .

Study 2: COX-2 Inhibition

In another investigation focused on analgesic properties, researchers synthesized various derivatives and screened them for COX-2 inhibition. The findings indicated that modifications at specific positions on the benzo[d]thiazole ring enhanced inhibitory activity, suggesting that this compound could similarly exhibit such effects .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerBenzo[d]thiazole derivativesInhibition of FGFR4
AnalgesicCOX-2 inhibitorsPain relief and anti-inflammatory effects
Gene Expression ModulationVarious derivativesAlteration in inflammatory pathways

Q & A

Q. What are the key parameters to optimize during the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of:
  • Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., tetrahydrofuran, dimethyl sulfoxide) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Reaction Time : Monitored via Thin Layer Chromatography (TLC) to avoid over-reaction, typically 8–24 hours depending on the step .
  • Purification : Recrystallization (using ethanol or acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the final product .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy, dimethylamino groups) and rule out tautomeric forms .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C21H25ClFN3O2S2, MW 470.02) and detect impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify co-eluting byproducts .

Q. How can solubility limitations of this compound be addressed in biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in aqueous buffers containing cyclodextrins (e.g., HP-β-CD) to prevent precipitation .
  • Surfactants : Polysorbate 80 (0.1% w/v) enhances solubility in physiological media .
  • Salt Formation : Adjust counterion ratios (e.g., hydrochloride vs. freebase) to improve aqueous solubility .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectral data and the proposed structure?

  • Methodological Answer :
  • 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic/heterocyclic regions .
  • X-ray Crystallography : Resolve absolute configuration if stereoisomerism is suspected .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm exchangeable protons (e.g., NH in thiazole) .

Q. What strategies can address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic (PK) Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS/MS) to identify rapid clearance or poor bioavailability .
  • Prodrug Design : Modify the dimethylamino group or thioether linkage to enhance metabolic stability .
  • Target Engagement Assays : Use biophysical methods (e.g., SPR, ITC) to confirm binding affinity in physiological matrices .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with:
  • Thioether Replacement : Replace phenylthio with fluorophenylthio or methylsulfonyl groups to assess electronic effects .
  • Methoxy Position : Shift methoxy from C4 to C6 on the benzothiazole ring to evaluate steric impacts .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinase inhibition) and off-target panels to identify selectivity drivers .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and DFT calculations to correlate substituent properties with activity .

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